molecular formula C8H5ClO3S B12638119 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid CAS No. 919476-19-0

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid

Cat. No.: B12638119
CAS No.: 919476-19-0
M. Wt: 216.64 g/mol
InChI Key: DKZZLKHAJXHDIE-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid is an organic compound with the molecular formula C8H7ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid typically involves the chlorination of thiophene derivatives followed by further functionalization. One common method involves the following steps:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.

    Acylation: The chlorinated thiophene is then subjected to acylation using an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorothiophene moiety can enhance binding affinity and specificity towards certain biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the oxo group.

    4-(5-Chlorothiophen-2-yl)benzoic acid: Contains a benzoic acid moiety instead of the butenoic acid.

Uniqueness

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid is unique due to the combination of the chlorothiophene ring and the oxobutenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919476-19-0

Molecular Formula

C8H5ClO3S

Molecular Weight

216.64 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C8H5ClO3S/c9-7-4-2-5(13-7)1-3-6(10)8(11)12/h1-4H,(H,11,12)

InChI Key

DKZZLKHAJXHDIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)C(=O)O

Origin of Product

United States

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